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molecular formula C11H17NSi B8534590 N-(4-Ethenylphenyl)-1,1,1-trimethylsilanamine CAS No. 85968-77-0

N-(4-Ethenylphenyl)-1,1,1-trimethylsilanamine

Cat. No. B8534590
M. Wt: 191.34 g/mol
InChI Key: ZKBWJZIFJHLDCA-UHFFFAOYSA-N
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Patent
US06015767

Procedure details

4-(N-{trimethylsilyl}amino)styrene (3.5g, 18 mmol) in 20 ml tetrahydrofuran (thf) was added dropwise to ethylmagnesium bromide (1.0M/thf, 36.6 ml, 36.6 mmol). This mixture was heated at 60° C. for 6 hours then allowed to cool to room temperature. Trimethylsilyl chloride (6.35 g, 49 mmol) was added via syringe and the yellow solution heated to 60° C. for 16 hours. After removal of volatile components under reduced pressure, an off-white powder was obtained. Distillation of this at (5×10-3 mbar) yielded 4(N,N-bis {trimethylsilyl}amino) styrene as the only fraction. The colourless liquid product was stored at -30° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:13])([CH3:12])[NH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=1.C([Mg]Br)C.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20]>O1CCCC1>[CH3:13][Si:2]([CH3:1])([CH3:12])[N:3]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=1)[Si:19]([CH3:21])([CH3:20])[CH3:18]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C[Si](NC1=CC=C(C=C)C=C1)(C)C
Name
Quantity
36.6 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.35 g
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the yellow solution heated to 60° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After removal of volatile components under reduced pressure
CUSTOM
Type
CUSTOM
Details
an off-white powder was obtained
DISTILLATION
Type
DISTILLATION
Details
Distillation of this at (5×10-3 mbar)

Outcomes

Product
Name
Type
product
Smiles
C[Si](N([Si](C)(C)C)C1=CC=C(C=C)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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